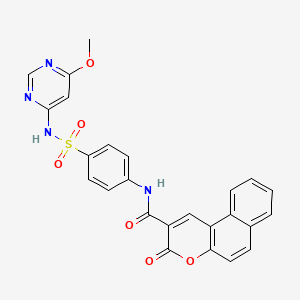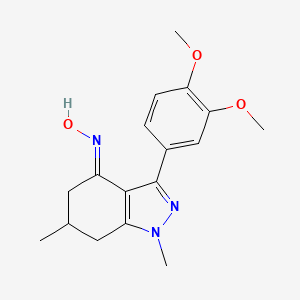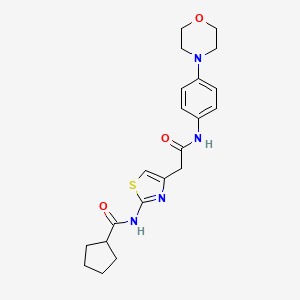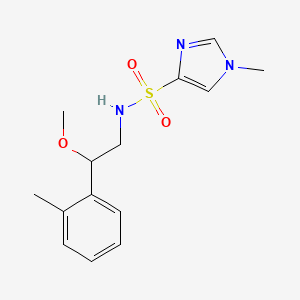![molecular formula C14H16N8 B2501248 N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2201429-26-5](/img/structure/B2501248.png)
N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine" is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized and studied for various properties and potential applications. Although the exact compound is not described in the provided papers, similar compounds with triazolo and pyrimidine moieties have been synthesized and analyzed for their crystal structures and potential biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions and the use of specific reagents to introduce various functional groups. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a thiosemicarbazide precursor in the presence of nickel(II) nitrate . Similarly, the synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and its derivatives was performed using (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide treated with carbon disulfide and potassium hydroxide in ethanol . These methods suggest that the synthesis of the compound would likely involve multistep reactions including cyclization and substitution processes.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using X-ray crystallography. For instance, the crystal structure of a triazolo[1,5-a]pyrimidin-2-amine derivative showed molecules forming inversion dimers via hydrogen bonds and π-stacking interactions . Another example is the 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, which crystallized with monoclinic symmetry and exhibited a flattened boat conformation for the triazine ring . These findings indicate that the compound would also likely exhibit complex intermolecular interactions and a well-defined conformation.
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves further functionalization or interaction with other chemical entities. For example, the transformation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol into N-substituted amide derivatives was achieved through reaction with different chloroacetamides . This suggests that the compound could also undergo similar reactions, allowing for the generation of a variety of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of multiple nitrogen atoms and aromatic systems in the molecules suggests that they would exhibit significant polarity, potential for hydrogen bonding, and possibly aromatic stacking interactions, which could affect their solubility, melting points, and other physical properties. The antiallergy activity of related compounds, such as [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones, indicates that the compound might also possess biological activities worth exploring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Compounds with structural motifs similar to the queried molecule have been synthesized to explore their crystal structures and molecular interactions. For instance, the synthesis of triazolo and pyrimidine derivatives has led to insights into their crystal packing, hydrogen bonding, and π-stacking interactions, which are crucial for understanding their chemical behavior and potential applications in material science or molecular engineering (Repich et al., 2017).
Medicinal Chemistry and Biological Activity
- Antibacterial Activities : The structural framework of pyrazolyl-triazolo-pyrimidines, among others, has been utilized to synthesize compounds screened for antibacterial activities. These studies reveal the potential of such compounds in developing new antibacterial agents (El-Hashash et al., 2017).
Heterocyclic Chemistry
- Synthesis of Heterocyclic Compounds : The use of enaminone reactions with various amines and other reagents to produce a range of heterocyclic compounds, including pyrazoles, isoxazoles, and azolopyrimidines, highlights the versatility of these core structures in generating pharmacologically relevant molecules (Riyadh, 2011).
Antimicrobial and Antitumor Activities
- Biological Evaluations : Synthesized compounds featuring pyrimidine and triazolo moieties have been evaluated for their antimicrobial and antitumor activities. This application underscores the importance of such compounds in the search for new therapeutic agents (Gomha et al., 2017; Riyadh, 2011).
Wirkmechanismus
Target of Action
Triazoles and their derivatives are known to interact with a variety of enzymes and receptors in biological systems . They are often used in medicinal chemistry due to their ability to bind in the biological system with a variety of enzymes and receptors .
Mode of Action
The mode of action of triazoles generally involves binding to target enzymes or receptors, which can lead to changes in cellular processes . The specific interactions depend on the structure of the triazole derivative and the target molecule.
Biochemical Pathways
Triazoles can affect multiple biochemical pathways due to their broad range of targets. They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazoles can vary widely depending on their specific structures. Some triazoles are well absorbed and distributed in the body, while others may be metabolized quickly or excreted .
Result of Action
The result of the action of triazoles can vary depending on the specific compound and its targets. Some triazoles have been found to have therapeutic effects in treating various diseases, while others may have detrimental effects .
Action Environment
The action, efficacy, and stability of triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s ability to reach its targets and exert its effects .
Eigenschaften
IUPAC Name |
N,6-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-5-14(16-8-15-10)20(2)11-6-21(7-11)13-4-3-12-18-17-9-22(12)19-13/h3-5,8-9,11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTDGUXLCZGZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2501167.png)
![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)

![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide](/img/structure/B2501173.png)

![Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2501175.png)




![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2501185.png)

![dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2501188.png)